molecular formula C11H15NS B11763861 2-(3-(Methylthio)phenyl)pyrrolidine

2-(3-(Methylthio)phenyl)pyrrolidine

Cat. No.: B11763861
M. Wt: 193.31 g/mol
InChI Key: OVAMNDMHIUFMBP-UHFFFAOYSA-N
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Description

2-(3-(Methylthio)phenyl)pyrrolidine is an organic compound with the molecular formula C11H15NS. It features a pyrrolidine ring substituted with a 3-(methylthio)phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Methylthio)phenyl)pyrrolidine typically involves the reaction of 3-(methylthio)benzaldehyde with pyrrolidine under specific conditions. One common method is the reductive amination of 3-(methylthio)benzaldehyde with pyrrolidine in the presence of a reducing agent such as sodium triacetoxyborohydride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Methylthio)phenyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-(Methylthio)phenyl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-(Methylthio)phenyl)pyrrolidine involves its interaction with specific molecular targets. For example, it has been shown to inhibit the mitochondrial permeability transition pore (mPTP) by targeting cyclophilin D (CypD). This inhibition can protect cells from ischemia-reperfusion injury by preventing mitochondrial swelling and cell death .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(Methylthio)phenyl)pyrrolidine
  • 2-Phenylpyrrolidine
  • Pyrrolidine-2,5-dione

Uniqueness

2-(3-(Methylthio)phenyl)pyrrolidine is unique due to the presence of the methylthio group at the 3-position of the phenyl ring, which imparts distinct chemical and biological properties. This substitution pattern can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C11H15NS

Molecular Weight

193.31 g/mol

IUPAC Name

2-(3-methylsulfanylphenyl)pyrrolidine

InChI

InChI=1S/C11H15NS/c1-13-10-5-2-4-9(8-10)11-6-3-7-12-11/h2,4-5,8,11-12H,3,6-7H2,1H3

InChI Key

OVAMNDMHIUFMBP-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)C2CCCN2

Origin of Product

United States

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